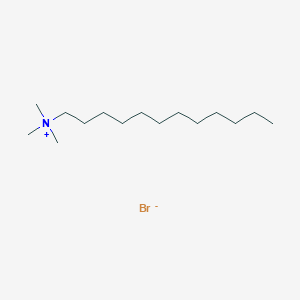
N,N-Diethyl-2,3-dihydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2,3-dihydroxybenzamide (DEBA) is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine, pharmacology, and biochemistry. DEBA is a derivative of salicylamide and has been synthesized through various methods.
Scientific Research Applications
N,N-Diethyl-2,3-dihydroxybenzamide has been studied for its potential applications in various scientific fields. In pharmacology, N,N-Diethyl-2,3-dihydroxybenzamide has been shown to have anti-inflammatory and analgesic properties. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. In biochemistry, N,N-Diethyl-2,3-dihydroxybenzamide has been studied for its ability to inhibit the activity of enzymes such as tyrosinase and xanthine oxidase.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,3-dihydroxybenzamide is not fully understood. However, it is believed that N,N-Diethyl-2,3-dihydroxybenzamide inhibits the activity of enzymes such as tyrosinase and xanthine oxidase by binding to the active site of the enzyme. This results in a decrease in the production of melanin and uric acid, respectively. N,N-Diethyl-2,3-dihydroxybenzamide also inhibits the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
N,N-Diethyl-2,3-dihydroxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-Diethyl-2,3-dihydroxybenzamide inhibits the activity of enzymes such as tyrosinase and xanthine oxidase. In vivo studies have shown that N,N-Diethyl-2,3-dihydroxybenzamide has anti-inflammatory and analgesic properties. N,N-Diethyl-2,3-dihydroxybenzamide has also been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N,N-Diethyl-2,3-dihydroxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. N,N-Diethyl-2,3-dihydroxybenzamide has also been shown to have low toxicity, making it safe for use in lab experiments. However, N,N-Diethyl-2,3-dihydroxybenzamide has some limitations. Its solubility in water is limited, which may affect its bioavailability. N,N-Diethyl-2,3-dihydroxybenzamide also has a short half-life, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for N,N-Diethyl-2,3-dihydroxybenzamide research. One direction is to further investigate its potential use in the treatment of cancer. Another direction is to study its potential use in the treatment of inflammatory diseases such as arthritis. Additionally, research could focus on improving the solubility and bioavailability of N,N-Diethyl-2,3-dihydroxybenzamide, as well as developing new synthesis methods to increase yield and purity.
Synthesis Methods
N,N-Diethyl-2,3-dihydroxybenzamide can be synthesized through various methods, including the reaction of salicylamide with ethyl bromide in the presence of potassium carbonate, the reaction of salicylamide with ethyl iodide in the presence of potassium hydroxide, and the reaction of salicylamide with diethyl sulfate in the presence of sodium hydroxide. The yield of N,N-Diethyl-2,3-dihydroxybenzamide varies depending on the synthesis method used.
properties
CAS RN |
141033-37-6 |
|---|---|
Product Name |
N,N-Diethyl-2,3-dihydroxybenzamide |
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N,N-diethyl-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-12(4-2)11(15)8-6-5-7-9(13)10(8)14/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
KLIZIGYAPYXTBK-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)O)O |
synonyms |
Benzamide, N,N-diethyl-2,3-dihydroxy- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B133478.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]methyl acetate](/img/structure/B133482.png)

![(2R,11bS)-9,10-dimethoxy-2-methyl-2,6,7,11b-tetrahydro-1H-benzo[a]quinolizine-3-carbaldehyde](/img/structure/B133486.png)



![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)